Anti-Secretory Potency over Octreotide in Colonic Mucosa
L-779976 exhibits a 10-fold greater potency than the clinically established SST2-preferring agonist octreotide in inhibiting forskolin-stimulated chloride secretion across isolated rat colonic mucosa when applied to the basolateral surface [1]. This quantitative difference is derived from a sensitive bioassay system measuring short-circuit current as an index of electrogenic chloride transport [1]. The non-peptide nature of L-779976 likely contributes to this enhanced functional potency, which is not observed with peptide agonists selective for other SST subtypes (SSTR1, SSTR3, SSTR4, SSTR5) that showed negligible anti-secretory activity in the same preparation [1].
| Evidence Dimension | Inhibition of forskolin-stimulated chloride secretion |
|---|---|
| Target Compound Data | L-779976: 10-fold more potent than octreotide (exact IC50 values not provided in source, but relative potency quantified) |
| Comparator Or Baseline | Octreotide (SST2/SST5-preferring peptide agonist) |
| Quantified Difference | 10-fold higher potency |
| Conditions | Isolated rat colonic mucosa; basolateral application; forskolin-stimulated short-circuit current measurement |
Why This Matters
This 10-fold potency advantage makes L-779976 the preferred tool for ex vivo gastrointestinal secretion studies where maximal SST2-mediated inhibition is required at lower concentrations, minimizing potential off-target effects.
- [1] Feniuk W, Jarvie EM, Humphrey PP. Anti-secretory properties of non-peptide somatostatin receptor agonists in isolated rat colon: luminal activity and possible interaction with P-glycoprotein. Br J Pharmacol. 2000;129(1):140-146. doi: 10.1038/sj.bjp.0702996. PMID: 10694212. View Source
